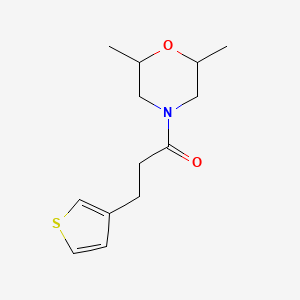![molecular formula C18H19NO2 B7515134 [3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone, commonly known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPI is a synthetic compound that belongs to the family of indole-based compounds, and it has been found to possess several interesting properties that make it a valuable tool for scientific research.
Mecanismo De Acción
The mechanism of action of MMPI involves its ability to bind to the dopamine transporter and inhibit the reuptake of dopamine. This leads to an increase in the extracellular concentration of dopamine, which in turn leads to an increase in dopaminergic neurotransmission. The increased dopaminergic neurotransmission is thought to be responsible for the observed effects of MMPI on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPI are primarily related to its ability to modulate dopaminergic neurotransmission. MMPI has been found to increase locomotor activity, enhance cognitive function, and produce a state of euphoria in animal models. These effects are thought to be mediated by the increased dopaminergic neurotransmission in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MMPI in laboratory experiments is its high selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MMPI is its relatively short half-life, which limits its usefulness in long-term studies.
Direcciones Futuras
There are several future directions for research on MMPI. One area of interest is the potential use of MMPI in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is the development of new analogs of MMPI with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of MMPI and its effects on behavior and cognition.
Conclusion:
In conclusion, MMPI is a valuable tool for scientific research due to its ability to modulate dopaminergic neurotransmission. Its potential applications in the field of neuroscience make it a promising candidate for the development of new treatments for neurological disorders. Further research is needed to fully understand the mechanism of action of MMPI and its effects on behavior and cognition.
Métodos De Síntesis
The synthesis of MMPI involves the reaction of 3-(methoxymethyl)phenylhydrazine with 2-methyl-2,3-dihydroindole-1-carboxylic acid, followed by the addition of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain the final product, MMPI.
Aplicaciones Científicas De Investigación
MMPI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MMPI is in the field of neuroscience, where it has been found to act as a potent and selective inhibitor of the dopamine transporter. This property of MMPI makes it a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
[3-(methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-10-15-7-3-4-9-17(15)19(13)18(20)16-8-5-6-14(11-16)12-21-2/h3-9,11,13H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYAYFAYUJWHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CC(=C3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)








![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)

